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Bromo-PEG6-azide

Cat. No.: B606405
M. Wt: 414.29 g/mol
InChI Key: LTHQYKLNICEFNE-UHFFFAOYSA-N
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Chemical Biology and Medicinal Chemistry

PEG derivatives have become indispensable in modern biomedical and chemical research due to their unique properties that bridge the gap between synthetic molecules and biological systems. tandfonline.comsinopeg.com

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to enhance the therapeutic properties of pharmaceuticals. wikipedia.orgnih.gov This modification can lead to a range of benefits, including improved solubility of hydrophobic drugs, extended circulation half-life by reducing renal clearance, and decreased immunogenicity and antigenicity. wikipedia.orgucl.ac.be By increasing the hydrodynamic size of a molecule, PEGylation effectively "masks" the therapeutic agent from the host's immune system and reduces its clearance rate. wikipedia.orgnih.gov This can result in a reduced dosing frequency and potentially lower toxicity without compromising the drug's efficacy. wikipedia.org The clinical and commercial success of numerous PEGylated drugs, such as those for treating hepatitis C, leukemia, and rheumatoid arthritis, underscores the significance of this technology in modern medicine. nih.gov

PEG linkers are crucial tools in bioconjugation, serving as flexible spacers to connect two or more molecular entities. chempep.comaxispharm.com These linkers are prized for their water solubility, biocompatibility, and low immunogenicity. chempep.combroadpharm.com In the construction of complex biomolecules like antibody-drug conjugates (ADCs), PEG linkers play a vital role in attaching a potent cytotoxic drug to an antibody. broadpharm.comcreative-biolabs.com The design of the PEG linker can significantly influence the stability, solubility, and pharmacokinetic properties of the resulting conjugate. broadpharm.comcreative-biolabs.com Furthermore, PEG linkers are instrumental in surface modification of nanoparticles and medical devices to prevent protein adsorption and enhance biocompatibility. ump.edu.pl The ability to functionalize PEG linkers with a variety of reactive groups allows for precise control over the conjugation process, enabling the creation of highly specific and effective therapeutic and diagnostic agents. broadpharm.comcreative-biogene.com

Significance of PEGylation in Drug Discovery and Development

Defining Bromo-PEG6-Azide: Structure and Key Functional Moieties

This compound is a heterobifunctional molecule that consists of three primary components: a bromine atom, a six-unit polyethylene glycol (PEG6) spacer, and an azide (B81097) group. axispharm.comchemicalbook.com This specific arrangement of functional moieties makes it a valuable reagent in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). chemicalbook.comchemicalbook.comglpbio.com

Chemical Properties of this compound

Property Value
CAS Number 2062663-64-1
Molecular Formula C14H28BrN3O6
Molecular Weight 414.29 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in aqueous media

Data sourced from multiple chemical suppliers. chemicalbook.comglpbio.com

The bromine atom in this compound serves as a reactive site, primarily functioning as an excellent leaving group in nucleophilic substitution reactions. chemicalbook.comchemicalbook.com The carbon-bromine (C-Br) bond is polarized due to the higher electronegativity of bromine compared to carbon, making the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.memsu.edu This characteristic allows for the facile attachment of the this compound linker to molecules containing nucleophilic groups, such as thiols. axispharm.comprecisepeg.com The reactivity of alkyl bromides is generally intermediate between that of alkyl chlorides and alkyl iodides, providing a balance of reactivity and stability for synthetic applications. msu.edu This controlled reactivity is crucial for the sequential and specific construction of complex molecular architectures. fiveable.me

The azide group (N3) is a key functional moiety that imparts bioorthogonal reactivity to the this compound molecule. axispharm.comchemicalbook.com Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org The azide group is small, stable, and generally absent from biological systems, making it an ideal chemical handle for specific labeling and conjugation. nih.govmdpi.com

The azide group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions. chemicalbook.comchemicalbook.com Specifically, the azide can participate in:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with an alkyne-containing molecule forms a stable triazole linkage and is widely used for bioconjugation. chemicalbook.commedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes like DBCO or BCN, offering a bioorthogonal method for conjugation in living cells where copper toxicity is a concern. chemicalbook.comchemicalbook.combiochempeg.com

Staudinger Ligation: This reaction involves an azide and a phosphine, forming an amide bond. rsc.orgacs.org

This versatility makes the azide group an invaluable tool for attaching the PEG linker to a wide range of molecules with high specificity and efficiency. mdpi.comrsc.org

The six-unit polyethylene glycol (PEG6) chain serves as a flexible, hydrophilic spacer. axispharm.comchemicalbook.com The repeating ethylene (B1197577) oxide units of the PEG chain are responsible for its high water solubility and biocompatibility. chempep.comfrontiersin.org This hydrophilicity is crucial for improving the solubility of hydrophobic molecules to which the linker is attached. broadpharm.com

The key properties imparted by the PEG6 spacer include:

Biocompatibility: PEG is non-toxic and generally does not elicit an immune response. chempep.comlifetein.com

Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility. chempep.com

Steric Shielding: The PEG chain can create a hydration shell that reduces non-specific binding and recognition by the immune system. chempep.comrsc.org

The defined length of the PEG6 spacer allows for precise control over the distance and spatial orientation between the two conjugated molecules, which is critical for optimizing the biological activity of complex constructs like PROTACs. broadpharm.comlifetein.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28BrN3O6 B606405 Bromo-PEG6-azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28BrN3O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQYKLNICEFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for Bromo Peg6 Azide and Analogues

Strategies for PEG Functionalization and Derivatization

The creation of heterobifunctional PEG linkers like Bromo-PEG6-azide necessitates precise control over the introduction of distinct chemical moieties onto the PEG backbone. This typically involves a multi-step process beginning with the synthesis of a monosubstituted PEG intermediate, followed by the introduction of a second, different functional group.

Synthesis of Azide-Terminated PEG Intermediates

The introduction of an azide (B81097) group is a common and crucial step in the synthesis of many heterobifunctional PEG derivatives. nih.gov The azide functionality is highly valuable for its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and specificity. medchemexpress.combiochempeg.com

A prevalent method for creating azide-terminated PEGs involves the conversion of a terminal hydroxyl group into a better leaving group, such as a tosylate or mesylate. mdpi.comresearchgate.net This is typically achieved by reacting the PEG with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netgoogle.com The resulting sulfonylated PEG can then undergo nucleophilic substitution with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) to yield the desired azide-terminated PEG. mdpi.comgoogle.com

An alternative route begins with an α-allyl-ω-hydroxyl PEG, prepared through the ring-opening polymerization of ethylene (B1197577) oxide with allyl alcohol as an initiator. nih.gov The hydroxyl end can then be converted to an azide group, while the allyl terminus is available for further functionalization. nih.gov Spectroscopic methods such as 1H and 13C NMR, as well as MALDI-TOF mass spectrometry, are essential for confirming the quantitative conversion and purity of the resulting azide-terminated PEG derivatives. nih.gov

PrecursorReagentsProductKey Features
HO-PEG-OH1. TsCl, Base2. NaN3N3-PEG-OHTosylation followed by azidation. mdpi.com
Allyl-PEG-OH1. Activation of OH2. NaN3Allyl-PEG-N3Allows for subsequent modification of the allyl group. nih.gov
HO-PEG-BrNaN3N3-PEG-BrDirect azidation of a bromo-terminated PEG.

This table summarizes common strategies for synthesizing azide-terminated PEG intermediates.

Introduction of Bromine Functionality onto PEG Scaffolds

The bromine atom in this compound serves as a reactive handle, acting as a good leaving group for nucleophilic substitution reactions. broadpharm.comcreative-biolabs.com This functionality is typically introduced by converting a terminal hydroxyl group of a PEG molecule.

One common method is the reaction of a hydroxyl-terminated PEG with a brominating agent. For instance, reacting PEG with 2-bromoacetyl bromide can introduce a bromoacetyl group at the chain end. researchgate.net Another approach involves the use of reagents like carbon tetrabromide (CBr4) in combination with triphenylphosphine (B44618) (PPh3), a variation of the Appel reaction.

The synthesis of a heterobifunctional Bromo-PEG-azide requires a starting material where one terminus is already functionalized or protected. For example, starting with a mono-azido PEG (N3-PEG-OH), the remaining hydroxyl group can be converted to a bromide. This strategic, stepwise approach prevents the formation of symmetric, disubstituted byproducts. rsc.org The use of protective groups is often necessary to ensure that only the desired hydroxyl group reacts. acs.org

Starting MaterialBrominating AgentReaction TypeProduct
HO-PEG-OH2-Bromoacetyl bromideAcylationBr-CH2CO-O-PEG-O-COCH2-Br
N3-PEG-OHPBr3 or CBr4/PPh3Nucleophilic SubstitutionN3-PEG-Br

This table outlines methods for introducing bromine functionality onto PEG scaffolds.

Advanced Synthetic Routes for this compound

The synthesis of well-defined, monodisperse PEG derivatives like this compound often requires more sophisticated methods than traditional polymerization, which typically yields a mixture of chain lengths. acs.orgresearchgate.net Advanced strategies focus on stepwise synthesis and the use of orthogonal chemistries to achieve high purity and precise functionality.

Stepwise Organic Synthesis Approaches for Uniform PEG Derivatives

Stepwise organic synthesis is the preferred method for producing uniform, or monodisperse, PEGs. acs.org These methods build the PEG chain iteratively, adding one or more ethylene glycol units at a time, which allows for precise control over the final molecular weight and structure. Common strategies include unidirectional iterative coupling, bidirectional iterative coupling, and chain doubling. acs.org

Orthogonal Chemistry in PEG Functionalization

Orthogonal chemistry refers to the use of reactions that can occur in the presence of each other without interference. nih.govpcbiochemres.com This concept is fundamental to the synthesis of heterobifunctional molecules like this compound. By choosing functional groups that react under specific and non-competing conditions, chemists can selectively modify one end of the PEG chain without affecting the other.

For this compound, the azide and bromide groups are an excellent example of an orthogonal pair. The azide group is typically reacted via "click chemistry," such as CuAAC or SPAAC, which are highly specific for alkynes. medchemexpress.comrsc.org Conversely, the bromide is susceptible to nucleophilic substitution reactions. broadpharm.com This orthogonality allows for a two-stage conjugation strategy. For instance, a biomolecule containing an alkyne can be "clicked" onto the azide terminus, and subsequently, another molecule with a nucleophilic group (e.g., a thiol or amine) can be attached at the bromide end. This approach provides a versatile platform for constructing complex molecular architectures. nih.govrsc.org

Considerations for Yield and Purity in Multi-step Syntheses

Achieving high yield and purity is a significant challenge in the multi-step synthesis of uniform PEG derivatives. rsc.orgacs.org In solution-phase synthesis, the accumulation of byproducts from incomplete reactions or side reactions can contaminate the final product. rsc.org For example, the synthesis of longer PEG oligomers often sees a decrease in purity with each additional chain extension cycle. rsc.org Therefore, robust and efficient purification methods, such as column chromatography, are often indispensable, though they can be costly and time-consuming. google.comnih.gov

Iii. Mechanistic Investigations of Bromo Peg6 Azide Reactivity

Nucleophilic Substitution Reactions of the Bromine Moiety

The reactivity of the bromo- functional group in Bromo-PEG6-azide is primarily characterized by its participation in nucleophilic substitution reactions. axispharm.combiochempeg.com In this class of reaction, an electron-rich chemical species, the nucleophile, attacks the electron-deficient carbon atom bonded to the bromine. wikipedia.org The carbon-bromine (C-Br) bond is polarized due to the higher electronegativity of bromine compared to carbon, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. msu.edu

The bromide ion (Br⁻) is an effective leaving group, meaning it can readily depart with a pair of electrons, facilitating the substitution process. broadpharm.comcd-bioparticles.netchemicalbook.com The general mechanism for this reaction can be represented as:

Nuc:⁻ + R-Br → R-Nuc + Br:⁻

Where 'Nuc:⁻' is the nucleophile and 'R-Br' represents the this compound molecule. wikipedia.org

For a primary alkyl bromide such as that in this compound, the reaction typically proceeds via an SN2 (substitution, nucleophilic, bimolecular) mechanism. pressbooks.pub This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). msu.edu As the new bond between the nucleophile and the carbon forms, the C-Br bond simultaneously breaks. wikipedia.org This process occurs through a high-energy transition state where the carbon atom is transiently associated with five groups.

The rate and efficiency of these nucleophilic substitution reactions are influenced by several factors, including the concentration and strength of the nucleophile, the solvent, and the inherent reactivity of the alkyl halide substrate. wikipedia.orgmsu.edu The structure of this compound, being a flexible PEG linker with a terminal primary bromide, is well-suited for efficient SN2 reactions. axispharm.compressbooks.pub

Formation of Thioether Bonds with Thiols

A prominent application of the nucleophilic substitution reactivity of this compound is its reaction with thiol-containing molecules to form stable thioether bonds. axispharm.comprecisepeg.com Thiols (R-SH), particularly the sulfhydryl groups found in cysteine residues of proteins and peptides, are potent nucleophiles that readily react with the electrophilic carbon of the bromo-PEG linker. acs.orgrsc.orgaxispharm.com

This reaction is a cornerstone of bioconjugation, allowing for the covalent attachment of the PEG linker to biological molecules. axispharm.comprecisepeg.com The formation of the thioether linkage is essentially irreversible under typical physiological conditions, providing a stable connection. thermofisher.com The reaction is typically performed in buffered solutions at a pH between 6.5 and 7.5, which is optimal for maintaining the nucleophilic character of the thiol group while minimizing potential side reactions, such as reactions with primary amines. thermofisher.com

Below is a summary of the key characteristics of this reaction.

Reactant 1Reactant 2 (Nucleophile)Resulting BondKey ApplicationTypical pH Range
This compoundThiol (e.g., Cysteine)Thioether (-S-)Bioconjugation, Protein/Peptide Labeling6.5 - 7.5

Other Electrophilic Reactions

While the bromine moiety itself is a leaving group, the carbon atom to which it is attached is the electrophilic center that undergoes attack by various nucleophiles other than thiols. These reactions also proceed via the SN2 mechanism, expanding the utility of this compound in chemical synthesis and bioconjugation.

One of the most common alternative nucleophiles is a primary amine (–NH₂). axispharm.com Amines are present on the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com The reaction between the bromo- group and a primary amine results in the formation of a stable secondary amine linkage. broadpharm.com This provides an alternative strategy for conjugating the PEG linker to proteins or other amine-containing molecules. axispharm.com

Other nucleophiles can also react with the bromo- group, although some may require specific conditions. For example, carboxylate groups (–COOH), found at the C-terminus of proteins and in aspartic and glutamic acid residues, can act as nucleophiles. thermofisher.com However, their reaction with alkyl bromides is generally less facile than with amines or thiols and may require the use of catalysts or non-aqueous solvents to proceed efficiently. Similarly, hydroxide (B78521) ions can displace the bromide to form an ether, though this is often a competing hydrolysis reaction. wikipedia.org

The table below details the reactions of the bromo- group on this compound with various nucleophiles.

NucleophileFunctional GroupResulting Covalent BondSignificance
ThiolR-SHThioether (C-S-C)Highly efficient and stable linkage for bioconjugation. axispharm.comprecisepeg.com
AmineR-NH₂Secondary Amine (C-N-C)Common alternative for conjugating to proteins and other molecules. axispharm.combroadpharm.com
CarboxylateR-COO⁻Ester (C-O-C=O)Reaction is possible but often less efficient than with stronger nucleophiles. thermofisher.com
HydroxideOH⁻Ether (C-O-C)Represents a potential hydrolysis side reaction. wikipedia.org

Iv. Academic Research Applications of Bromo Peg6 Azide in Chemical Biology

Bioconjugation Strategies for Biomolecules

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. thermofisher.com Bromo-PEG6-azide is extensively utilized in this field, enabling the covalent attachment of various moieties—such as labels, drugs, or other biomolecules—to specific sites on proteins, nucleic acids, and small molecules. axispharm.comaxispharm.com Its utility stems from the orthogonal nature of its two reactive ends, which can be addressed sequentially to link two different partners. biochempeg.com

The primary reaction pathways involve:

Nucleophilic Substitution : The bromo group readily reacts with nucleophiles like thiols (found in cysteine residues of proteins or engineered into other molecules) to form stable thioether bonds. axispharm.com

Click Chemistry : The azide (B81097) group participates in highly efficient and specific cycloaddition reactions. broadpharm.com These include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming a stable triazole linkage. broadpharm.comchemicalbook.comszabo-scandic.combioscience.co.uk

Reactive GroupComplementary PartnerResulting LinkageReaction Type
Bromo (-Br) Thiol (-SH)ThioetherNucleophilic Substitution
Azide (-N₃) Terminal Alkyne1,2,3-TriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide (-N₃) Cyclooctyne (e.g., DBCO, BCN)1,2,3-TriazoleStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The modification of proteins and peptides through PEGylation (the attachment of PEG chains) is a widely adopted strategy to improve the therapeutic and diagnostic properties of biologics. nih.gov this compound serves as a sophisticated linker for this purpose. broadpharm.comaxispharm.com One common approach involves reacting the bromo end of the linker with the thiol side chain of a cysteine residue on a protein or peptide. precisepeg.com The newly introduced azide functionality can then be "clicked" to another molecule, such as a small-molecule drug, a fluorescent dye, or another protein functionalized with an alkyne. ku.edu

A significant application is in the construction of Proteolysis Targeting Chimeras (PROTACs). frontiersin.org PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. xcessbio.com this compound is an ideal PEG-based linker for synthesizing PROTACs, connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase. chemicalbook.combioscience.co.ukxcessbio.com The precise length and flexibility of the PEG6 spacer are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. precisepeg.com

Research has also demonstrated the site-specific incorporation of azide-bearing unnatural amino acids into proteins, which can then be directly conjugated to alkyne-modified partners. ku.edugoogle.com this compound provides an alternative strategy where the protein is first modified via its native residues (e.g., cysteines) before undergoing a subsequent click reaction.

The functionalization of nucleic acids like DNA and RNA is critical for applications in diagnostics, therapeutics, and nanotechnology. nih.gov this compound facilitates the covalent attachment of various functional molecules to oligonucleotides. broadpharm.com For instance, a thiol-modified oligonucleotide can be synthesized and reacted with the bromo group of the linker. The resulting azide-terminated nucleic acid is then ready for conjugation to an alkyne-containing molecule via click chemistry.

This strategy is employed in the development of advanced biosensors. nih.gov For example, in electrochemical DNA sensors, oligonucleotide capture probes can be functionalized using such linkers to immobilize them onto sensor surfaces or to attach signaling molecules. nih.gov The hydrophilic PEG6 spacer helps to improve the accessibility of the probe for hybridization with its target sequence by extending it away from the surface and preventing non-specific interactions.

This compound is a powerful tool for ligating two different small molecules, enabling the rapid diversification of chemical structures and the creation of novel bifunctional agents. precisepeg.com The most prominent example is its use in PROTACs, which link a target-binding small molecule to an E3 ligase-recruiting molecule. frontiersin.org

Nucleic Acid Functionalization

Development of Chemical Probes and Biosensors

Chemical probes and biosensors are essential tools for visualizing and quantifying biological processes in real-time. axispharm.comzu.edu.pk The modular nature of this compound makes it highly suitable for constructing these reagents, allowing for the straightforward connection of a targeting element to a reporter element. axispharm.com

Fluorescent probes are designed to detect specific analytes or biological events through a change in their fluorescence properties. nih.gov this compound can be used to synthesize these probes by linking a recognition moiety (e.g., a peptide, small molecule, or aptamer) to a fluorescent dye (fluorophore). axispharm.comaxispharm.com

For instance, a peptide that specifically binds to a cancer cell receptor can be synthesized with a cysteine residue. This peptide can be reacted with the bromo group of this compound. Separately, a fluorophore can be modified with an alkyne group. The final step involves a click reaction between the azide-functionalized peptide and the alkyne-functionalized fluorophore. ku.edu The resulting conjugate can be used for fluorescent microscopy to visualize the location and abundance of the target receptor in cells or tissues. Research has shown that PEGylation can enhance the fluorescence quantum yield and reduce unwanted interactions between the fluorophore and other biomolecules, leading to improved imaging quality. acs.org Furthermore, azide-based chemistry itself has been exploited to create fluorescent probes that "turn on" upon reaction, such as those used for detecting endogenous hydrogen sulfide. nih.gov

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radioligands to non-invasively visualize and quantify biological targets in vivo. diva-portal.org A radioligand consists of a targeting molecule, a radionuclide, and often a chelator to hold the radioactive metal, all connected by linkers. researchgate.net

This compound is a suitable linker for assembling these complex structures. Its defined length and hydrophilicity can be crucial for optimizing the radioligand's properties, such as target affinity, tumor retention, and clearance from non-target organs. diva-portal.org In a typical synthesis, a targeting peptide or small molecule could be functionalized with the linker via its bromo group. The terminal azide would then be used to click onto an alkyne-modified chelator, which is subsequently loaded with a radionuclide like Gallium-68 or Indium-111. diva-portal.org The development of small-molecule PET tracers for imaging immune checkpoints like PD-L1 highlights the critical role of the linker in achieving favorable biodistribution and minimizing non-specific binding. researchgate.net

Application AreaGeneral StrategyExample Research Finding
Protein & Peptide Conjugation (PROTACs) Link a target protein ligand to an E3 ligase ligand.Bromo-PEG-azide linkers are used in the synthesis of PROTACs to induce selective degradation of target proteins by hijacking the ubiquitin-proteasome system. chemicalbook.comfrontiersin.orgxcessbio.com
Nucleic Acid Functionalization (Biosensors) Attach probes to surfaces or signaling molecules.Functionalized oligonucleotide probes are used in electrochemical sensors for pathogen detection; PEG linkers improve probe accessibility. nih.gov
Small Molecule Ligation (ADCs) Connect a cytotoxic drug to a targeting antibody.Non-cleavable PEG linkers can be used in the synthesis of antibody-drug conjugates to improve solubility and pharmacokinetics. nih.govfujifilm.com
Fluorescent Probes Link a targeting moiety to a fluorophore.Azide-alkyne click chemistry is a key method for creating fluorescent probes for bioimaging; PEGylation can enhance fluorophore performance. acs.orgnih.gov
Radioligands for PET/SPECT Connect a targeting molecule to a radionuclide-chelator complex.The linker's structure (e.g., length, hydrophilicity) is critical for optimizing the in vivo targeting properties of peptide-based radioligands for cancer imaging. diva-portal.org

Activity-Based Protein Profiling (ABPP) Tools

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes within complex biological systems. nih.govmdpi.com ABPP employs active site-directed chemical probes that covalently label active enzymes. nih.govresearchgate.net A significant advancement in this field is the two-step labeling approach, which is particularly useful for studying enzyme activities in living cells. nih.govresearchgate.net This method utilizes probes with small, bioorthogonal handles like an azide or an alkyne, which have minimal impact on cell permeability. nih.govmdpi.com

This compound serves as a key reagent in the construction of such ABPP probes. The azide group is an ideal bioorthogonal handle due to its small size, metabolic stability, and inertness towards most biological functionalities. mdpi.com In a typical two-step ABPP workflow, a probe containing a reactive group for the target enzyme and a terminal alkyne is introduced to a proteome. After the probe labels its target enzymes, this compound can be used in the subsequent step. The bromo- end can be functionalized with a reporter tag (like a fluorophore or biotin), and the azide end is then "clicked" onto the alkyne-modified proteins via CuAAC. chemicalbook.combioscience.co.ukszabo-scandic.com This modular approach allows for the detection, enrichment, and identification of active enzymes from complex biological samples, including cell lysates and tissues. nih.govmdpi.com This strategy circumvents the cell permeability issues often associated with bulkier, pre-tagged probes. nih.govresearchgate.net

Construction of Advanced Biomaterials and Nanostructures

The dual functionality of this compound makes it a valuable building block for the synthesis and modification of advanced biomaterials and nanostructures. Its ability to participate in both nucleophilic substitution and click chemistry reactions allows for precise control over the architecture and surface chemistry of these materials. cymitquimica.combroadpharm.com

The surface modification of nanoparticles is crucial for their use in biomedical applications such as drug delivery and imaging. broadpharm.comresearchgate.net Attaching PEG chains (PEGylation) to nanoparticle surfaces is a widely adopted strategy to improve their stability, enhance solubility, and reduce non-specific protein adsorption, which in turn helps to avoid rapid clearance by the liver and prolongs circulation time. broadpharm.comresearchgate.netpolimi.it

This compound is an ideal linker for this purpose. One of its functional ends can be used to anchor the molecule to the nanoparticle surface. For instance, the bromide can be displaced by a nucleophile present on the nanoparticle surface, or a derivative of the linker can be used for attachment. The other end, the azide group, remains exposed on the nanoparticle's outer shell. creative-biolabs.com This terminal azide serves as a versatile chemical handle for further modification. researchgate.net Using click chemistry, various molecules such as targeting ligands (peptides, antibodies), imaging agents (dyes), or therapeutic payloads can be covalently attached to the nanoparticle surface with high efficiency and specificity. researchgate.netaxispharm.com This method allows for the creation of multifunctional nanoparticles with tailored properties for specific diagnostic or therapeutic tasks. broadpharm.comaxispharm.com

This compound is a versatile reagent for modifying existing polymers or synthesizing new polymeric structures with specific functionalities. precisepeg.compolimi.it The bromo- and azide groups can be addressed with different chemical transformations, enabling the creation of complex polymer architectures such as graft copolymers and crosslinked networks. cymitquimica.comnih.gov

For instance, the bromide can be used to initiate atom transfer radical polymerization (ATRP) or be substituted by a nucleophilic group on a polymer backbone, thereby grafting the PEG-azide moiety onto the material. The azide group remains available for subsequent reactions. acs.org This azide handle can be used to attach other polymers or small molecules via click chemistry. precisepeg.comchemicalbook.com

Furthermore, organic azides can serve as crosslinking agents. nih.gov Upon thermal or photochemical activation, the azide group can form a highly reactive nitrene intermediate, which can insert into C-H bonds of adjacent polymer chains, leading to covalent crosslinking. nih.govmdpi.com This process can significantly alter the material's mechanical and physical properties, such as solubility and hardness. nih.gov By incorporating this compound into a polymer matrix, subsequent crosslinking can be triggered to enhance the stability of the material, which is particularly useful in applications like organic electronics or creating stable polymer electrolyte membranes. nih.gov

Hydrogels are water-swollen polymer networks widely used in biomedical fields like tissue engineering and drug delivery due to their biocompatibility and tissue-like properties. polimi.itresearchgate.netnih.gov The formation of hydrogels often relies on the crosslinking of polymer precursors. nih.gov Bioorthogonal reactions are increasingly favored for hydrogel crosslinking because they can proceed under physiological conditions without interfering with encapsulated cells or biological molecules. researchgate.netethz.ch

The azide-alkyne cycloaddition is a prime example of such a reaction used in hydrogel engineering. researchgate.net Multi-arm PEG polymers functionalized with azide groups can be crosslinked with other polymers bearing alkyne groups (often cyclooctynes like DIBO for copper-free SPAAC) to form a stable hydrogel network. researchgate.netnih.gov this compound can be used in the synthesis of these azide-functionalized PEG precursors. polimi.it The resulting hydrogels form rapidly in aqueous solutions and are highly cytocompatible, making them excellent scaffolds for encapsulating and culturing sensitive cell types, such as human mesenchymal stem cells. researchgate.netnih.gov The ability to form these gels in situ makes them injectable, allowing them to fill complex defect shapes for tissue repair applications. nih.gov

Research ApplicationCompound RoleKey Reaction Type(s)Relevant CompoundsSource(s)
Activity-Based Protein Profiling (ABPP) Component of two-step labeling probeCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-probes, Azide-Biotin nih.govmdpi.com
Nanoparticle Functionalization Surface modification linkerNucleophilic Substitution, Click Chemistry (CuAAC/SPAAC)Targeting ligands, Imaging agents broadpharm.comresearchgate.netaxispharm.com
Polymer Crosslinking Grafted side-chain or additiveNitrene Insertion (thermal/photo), Click ChemistryP3HT, PCBM nih.govmdpi.com
Hydrogel Engineering Building block for azide-functionalized precursorsStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DIBO-functionalized PEG, Glycerol exytholate triazide researchgate.netnih.gov

V. Bromo Peg6 Azide in Advanced Drug Discovery Platforms

Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. precisepeg.comxcessbio.com A PROTAC molecule is composed of three key parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comexplorationpub.com The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. precisepeg.com

Role as a PROTAC Linker

Bromo-PEG6-azide is a PEG-based linker used in the synthesis of PROTACs. chemicalbook.combioscience.co.ukszabo-scandic.comxcessbio.combio-connect.nl The linker is a critical component, and its chemical nature, length, and attachment points significantly influence the PROTAC's properties and efficacy. explorationpub.com PEG linkers, like the one derived from this compound, are among the most common motifs used in PROTAC design. nih.govjenkemusa.com

Linker Optimization for Target Protein Degradation

The linker in a PROTAC is far from a passive spacer; it plays a crucial role in the formation and stability of the ternary complex, which is essential for efficient protein degradation. computabio.comaxispharm.com Optimizing the linker is a key aspect of PROTAC design, with its length, flexibility, and chemical composition all being critical parameters that affect biological activity. explorationpub.comcomputabio.com

The length of the PEG linker is a major determinant of PROTAC efficacy. nih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.comexplorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.comexplorationpub.com Studies have shown that systematically varying the number of PEG units allows for the fine-tuning of this distance to achieve optimal degradation of a specific target. nih.govnih.gov For example, research on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for degradation. nih.gov

The composition of the linker also impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.gov PEG linkers are hydrophilic and flexible, which can contribute positively to the molecule's solubility and ability to adopt a productive conformation for ternary complex formation. precisepeg.comexplorationpub.com By optimizing the linker, researchers can enhance a PROTAC's selectivity, improve its pharmacokinetic profile, and ultimately increase its potency in degrading the target protein. explorationpub.comcomputabio.comaxispharm.com

Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action while minimizing its exposure to healthy tissues. This compound serves as a building block for creating PEGylated drug delivery systems, leveraging the unique properties of polyethylene (B3416737) glycol (PEG) to enhance the performance of therapeutics. axispharm.comaxispharm.com

Enhancing Solubility and Biocompatibility of Therapeutics

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients. pharmiweb.compreprints.org PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to overcome this issue. pharmiweb.commdpi.com The PEG6 chain in this compound is hydrophilic, and its incorporation into a drug conjugate or nanoparticle formulation can substantially increase water solubility. chemicalbook.comaxispharm.comprecisepeg.com This enhanced solubility is crucial for the administration and bioavailability of many drugs. pharmiweb.combiochempeg.com

Furthermore, PEG is known for its biocompatibility and low toxicity. pharmiweb.comresearchgate.net When used to modify therapeutic molecules or drug carriers, the PEG chain can help to reduce the immunogenicity of the agent. pharmiweb.com This is because the flexible PEG chains can form a shield around the therapeutic, masking it from the immune system. pharmiweb.compreprints.org

Stealth Effect and Prolonged Circulation Time

When nanoparticles or other drug carriers are introduced into the bloodstream, they are often recognized by plasma proteins called opsonins, which mark them for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govopenaccesspub.org PEGylation creates a hydrophilic, flexible layer on the surface of these carriers, which physically blocks the adsorption of opsonins through steric hindrance. researchgate.netnih.gov This phenomenon is known as the "stealth effect." mdpi.comopenaccesspub.orgacs.org

This stealth shielding dramatically reduces the rate of clearance, thereby prolonging the circulation time of the drug delivery system in the bloodstream. nih.govopenaccesspub.orgrsc.org A longer circulation half-life allows for greater accumulation of the therapeutic at the target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov The molecular weight and surface density of the PEG chains are critical factors in determining the effectiveness of the stealth effect. acs.orgrsc.org The conformation of the PEG chains on the nanoparticle surface, described as either "mushroom" or "brush" conformations depending on grafting density, also plays a significant role in preventing protein adsorption and subsequent uptake by phagocytic cells. nih.govacs.org

Vaccine Development and Immunomodulation

In the field of vaccine development, particularly with subunit and peptide-based vaccines, overcoming low immunogenicity is a major hurdle. wgtn.ac.nz These types of vaccines are often safer but require the use of adjuvants or advanced delivery systems to elicit a robust immune response. wgtn.ac.nzresearchgate.net

PEG linkers, derivable from reagents like this compound, can be used in the design of conjugate vaccines, where they link a peptide antigen to a carrier or an adjuvant. wgtn.ac.nzresearchgate.netfrontiersin.org This conjugation can enhance the delivery of the antigen to antigen-presenting cells (APCs). researchgate.net

The PEGylation of peptide antigens has been shown to have immunomodulatory effects. frontiersin.org Attaching PEG chains can increase the bioavailability and serum half-life of the peptide antigen. frontiersin.org Research has demonstrated that the systemic administration of PEGylated peptides can lead to increased frequencies of regulatory T cells (Tregs) and reduced production of pro-inflammatory cytokines, suggesting a shift towards an antigen-specific tolerant state. frontiersin.org The size and structure of the PEG conjugate are critical, as they influence both the bioavailability and the resulting immunomodulatory effect. frontiersin.org However, the presence of PEG linkers in some vaccine formulations has also been suggested to potentially not improve, or even hinder, vaccine efficacy in certain contexts, highlighting the need for careful design and optimization of such conjugates. mdpi.com

Vi. Emerging Research Avenues and Future Directions

Integration with Artificial Intelligence and Machine Learning in Compound Design

Furthermore, AI and ML can accelerate the development of novel biomaterials, such as hydrogels, by analyzing vast combinatorial libraries of chemical structures to predict material properties. researchgate.net By incorporating Bromo-PEG6-azide into these libraries, researchers can leverage AI to predict how its specific length and functional groups will influence hydrogel characteristics like drug release profiles, swelling behavior, and responsiveness to stimuli. researchgate.net This predictive power streamlines the development process, enabling the more efficient creation of materials tailored for specific biomedical applications. researchgate.net

Table 1: Potential AI/ML Applications for this compound

Application Area AI/ML Role Potential Contribution of this compound
PROTAC Optimization Predicts optimal linker length, flexibility, and attachment points for ternary complex stability. mdpi.comcreative-biolabs.com Serves as a defined-length, flexible linker for AI-driven optimization, balancing hydrophilicity and spatial parameters.
Drug Delivery Systems Simulates and predicts drug release kinetics from nanocarriers under various physiological conditions. researchgate.net Used to model how PEGylation with a discrete PEG6 linker affects nanoparticle stability and payload release.
Smart Hydrogel Design Analyzes combinatorial libraries to link chemical structures with material properties (e.g., pH, thermal response). researchgate.net Acts as a cross-linker or pendant chain in AI-designed hydrogels to fine-tune biocompatibility and stimuli-responsive behavior.
De Novo Molecular Design Generates novel molecular structures with desired properties for specific biological targets. mdpi.com Functions as a versatile, bifunctional scaffold in generative models for creating new chemical entities.

High-Throughput Screening and Library Generation

High-throughput screening (HTS) allows researchers to rapidly test immense libraries of compounds to identify new drug leads or functional molecules. nih.govopenaccessjournals.com The success of HTS is heavily dependent on the quality and diversity of the chemical libraries being screened. openaccessjournals.com this compound is an ideal scaffold for generating large and diverse compound libraries due to its orthogonal reactive ends.

The concept of parallel synthesis, a cornerstone of modern drug discovery, enables the rapid creation of large sets of distinct molecules. spirochem.comresearchgate.net this compound fits perfectly into this paradigm. One can envision a two-step combinatorial approach:

Step 1 (Bromo- end functionalization): A core set of molecules (e.g., amines, thiols, or phenols) is reacted with the bromide end of this compound, creating a library of PEG6-azide intermediates.

Step 2 (Azide- end functionalization): This new library is then reacted with a second library of alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This modular strategy allows for the exponential expansion of a chemical library. For example, reacting 100 different starting materials at the bromo- end with 100 different alkynes at the azide (B81097) end would generate a library of 10,000 unique compounds, all featuring the consistent PEG6 linker. Such libraries are invaluable for screening against biological targets to identify "hit" compounds with desired activity. openaccessjournals.comacs.org The discrete length of the PEG6 linker is particularly advantageous, as it removes the variable of polydispersity, making structure-activity relationship (SAR) studies on the identified hits more straightforward. researchgate.net

Table 2: Example of a Combinatorial Library Synthesis Using this compound

Step Reaction Input Library A (No. of Compounds) Input Library B (No. of Compounds) Resulting Library Size Key Advantage of this compound
1 Nucleophilic substitution on C-Br 100 diverse amine-containing fragments This compound (1 compound) 100 unique Amine-PEG6-azide intermediates Provides a stable, functional handle for the first diversification step.
2 Click Chemistry (e.g., CuAAC) 100 Amine-PEG6-azide intermediates 100 diverse alkyne-containing fragments 10,000 unique final compounds The azide allows for highly efficient and specific "click" ligation in the second diversification step.

Advanced Spectroscopic and Imaging Modalities with this compound Conjugates

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that functions as a "molecular ruler," allowing for the measurement of distances on the nanometer scale (typically 1-10 nm). mdpi.comwikipedia.org FRET occurs when an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. wikipedia.org The efficiency of this transfer is exquisitely sensitive to the distance between the two dyes, varying inversely with the sixth power of that distance. nih.gov

This compound is an ideal tool for constructing FRET-based biosensors. Its defined length (~2.9 nm) and terminal reactive groups allow it to be used to precisely position a FRET donor and acceptor pair onto a biomolecule of interest, such as a protein or nucleic acid. For example, one end of the linker could be attached to a specific site on a protein, and the other end to a ligand that binds to that protein, with each carrying one fluorophore of a FRET pair. This would allow for real-time monitoring of binding events or conformational changes in the protein that alter the distance between the donor and acceptor. wikipedia.org

The use of PEG linkers for immobilizing molecules for single-molecule FRET (smFRET) studies is an established technique. mdpi.com this compound can be used to conjugate a FRET-labeled biomolecule to a microscope slide for detailed observation. Moreover, the ability to create conjugates with photostable dyes via click chemistry enables advanced imaging applications, including super-resolution microscopy. biorxiv.org Recent research has demonstrated the use of azide-functionalized PEG lipids, which are clicked to fluorescent dyes, for long-term tracking of plasma membrane dynamics. biorxiv.org

Table 3: FRET Parameters and the Role of this compound

Parameter Description Relevance of this compound
Förster Radius (R₀) The distance at which FRET efficiency is 50%. Typically 1.5-6 nm. frontiersin.org The length of the PEG6 linker falls squarely within the optimal range for most common FRET pairs.
Inter-dye Distance (R) The physical distance separating the donor and acceptor fluorophores. nih.gov This compound acts as a defined-length spacer to control R, turning the conjugate into a spectroscopic ruler.
FRET Efficiency (E) The quantum yield of the energy transfer process, highly dependent on R. nih.gov Changes in molecular conformation that alter the end-to-end distance of the linker can be measured as a change in E.
Application Real-time monitoring of protein conformational changes, ligand binding, and enzymatic activity. wikipedia.org Enables the construction of bespoke biosensors by linking donor/acceptor pairs to specific molecular targets.

Novel Reaction Chemistries and Bioorthogonal Methodologies Beyond Click Chemistry

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation, its reliance on a cytotoxic copper catalyst limits its application in living systems. biochempeg.combiochempeg.com This has spurred the development of novel bioorthogonal reactions that proceed efficiently under physiological conditions without a toxic catalyst. The azide group of this compound makes it fully compatible with these advanced, copper-free methodologies.

The most prominent alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biochempeg.comnih.gov This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly and specifically with an azide without the need for any catalyst. biochempeg.combiochempeg.com This makes SPAAC ideal for in vivo imaging and therapeutic applications where copper toxicity is a concern. nih.gov this compound can be pre-conjugated to a molecule of interest via its bromo- end, and the resulting azide-terminated conjugate can then be administered to a living system to react specifically with a DBCO-labeled target. biochempeg.com

Other emerging bioorthogonal reactions for azides include:

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. It is highly bioorthogonal and has been used for protein modification and biosensor synthesis. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA): This is an extremely fast reaction between a tetrazine and a strained alkene (like trans-cyclooctene), and is one of the quickest bioorthogonal reactions currently known. nih.govmdpi.com While not a direct reaction for the azide, the azide on this compound can be readily converted to other functional groups compatible with different bioorthogonal schemes, highlighting its versatility.

The compatibility of the azide moiety with these next-generation ligation chemistries ensures that this compound will remain a relevant and powerful tool as the field of chemical biology continues to evolve. mdpi.com

Development of Smart and Responsive Materials for Biomedical Applications

"Smart" materials are polymers and hydrogels designed to undergo physical or chemical changes in response to specific environmental stimuli, such as pH, temperature, enzymes, or redox potential. universci.comsigmaaldrich.com These materials hold immense promise for targeted drug delivery, diagnostics, and tissue engineering. acs.org PEG is a fundamental component in many of these systems due to its biocompatibility, hydrophilicity, and tunability. universci.com

This compound is an excellent candidate for incorporation into smart biomaterials. It can be used as a cross-linking agent to form hydrogel networks or as a pendant chain to modify a polymer backbone. nih.gov Its bifunctional nature allows it to bridge different polymer chains or to tether therapeutic agents or imaging probes within a material matrix.

Examples of potential applications include:

pH-Responsive Systems: this compound could be used to link a drug to a polymer backbone via an acid-labile bond (e.g., a hydrazone, which can be formed from the azide). The PEG linker would provide solubility and biocompatibility, and upon reaching the acidic microenvironment of a tumor or an endosome, the linker would cleave, releasing the drug. acs.orgnih.gov

Enzyme-Responsive Systems: The linker could incorporate a peptide sequence that is a substrate for an enzyme overexpressed in a disease state, such as matrix metalloproteinases (MMPs) in tumors. nofamerica.comfrontiersin.org The this compound would be used to synthesize this cleavable linker, which would remain stable in circulation but release its cargo upon encountering the target enzyme. nih.govfrontiersin.org

Redox-Responsive Systems: A disulfide bond, which is stable in the bloodstream but readily cleaved in the reducing environment inside a cell, could be incorporated into a construct synthesized using this compound. sigmaaldrich.comnih.gov This would allow for intracellular drug release.

By using this compound as a modular building block, researchers can design and synthesize a new generation of smart materials with precisely controlled architectures and stimulus-responsive behaviors for advanced biomedical applications. universci.comgoogle.com

Q & A

Q. What are the key synthetic routes for Bromo-PEG6-azide, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution, where a bromo-terminated PEG reacts with sodium azide. Critical parameters include reaction time (12–24 hours), temperature (40–60°C), and solvent selection (e.g., DMF or DMSO). Post-synthesis, purity is validated using:

  • HPLC : To confirm >95% purity (common industrial standard).
  • NMR : To verify PEG chain integrity and azide functionality (e.g., δ ~3.6 ppm for PEG protons, δ ~3.3 ppm for terminal -CH2-Br).
  • Mass spectrometry : To confirm molecular weight (e.g., [M+Na]+ peak at ~465 Da).
    Proper storage (sealed, -20°C, desiccated) minimizes azide degradation .

Q. How does this compound enable bioconjugation in click chemistry applications?

this compound serves as a heterobifunctional linker: the bromo group allows alkylation of thiols (e.g., cysteine residues), while the azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

Thiol-bromo coupling : Conducted in PBS (pH 7.4) with 1–2 mM TCEP to reduce disulfide bonds.

CuAAC : Use 1 mM CuSO4, 2 mM sodium ascorbate, and a 1:1.2 molar ratio of alkyne:azide. Reaction completes in <1 hour at RT.
This method achieves >90% conjugation efficiency in proteins and nanoparticles .

Q. What analytical techniques are essential for characterizing this compound conjugates?

  • Gel electrophoresis : SDS-PAGE to confirm protein-PEG6-azide conjugation (band shift).
  • UV-Vis spectroscopy : Quantify azide concentration via absorbance at ~260 nm.
  • FTIR : Confirm azide peak at ~2100 cm⁻¹.
  • DLS : Measure hydrodynamic radius changes in nanoparticle conjugates .

Advanced Research Questions

Q. How can reaction conditions for CuAAC with this compound be optimized to minimize copper-induced protein oxidation?

Copper catalysts can denature proteins. Mitigation strategies:

  • Ligand additives : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) at 0.1 mM to stabilize Cu(I) and reduce ROS generation.
  • Alternative catalysts : Test Ru(II) or strain-promoted cycloadditions for metal-free conjugation.
  • Stepwise protocols : Perform thiol-bromo coupling first, followed by CuAAC after buffer exchange to remove reducing agents.
    Comparative studies show TBTA improves protein recovery by 30% vs. standard CuSO4 .

Q. What are the stability limitations of this compound in aqueous buffers, and how can degradation be monitored?

this compound degrades via hydrolysis (t1/2 ~48 hours in PBS at 25°C). Degradation pathways:

  • Azide reduction : Detected via loss of FTIR peak at 2100 cm⁻¹.
  • PEG oxidation : Monitored by MALDI-TOF for molecular weight shifts.
    Preventive measures :
  • Store lyophilized at -80°C.
  • Use antioxidants (e.g., 0.01% BHT) in formulations.
  • Avoid prolonged exposure to light or high pH (>8.0) .

Q. How do structural variations in PEG chain length (e.g., PEG6 vs. PEG12) impact the pharmacokinetics of this compound-drug conjugates?

ParameterPEG6PEG12
Hydrodynamic radius1.8 nm3.2 nm
Renal clearanceFasterSlower
Tumor penetrationHigherLower
PEG6 balances circulation half-life (8–12 hours in mice) and tissue penetration, making it optimal for small-molecule delivery. PEG12 conjugates show 20% higher AUC but reduced tumor uptake in xenograft models .

Q. How can researchers resolve contradictory data on this compound reactivity with different nucleophiles (e.g., thiols vs. amines)?

Contradictions arise from competing alkylation pathways:

  • Thiols : React preferentially at pH 7.4 (second-order rate constant k = 0.5 M⁻¹s⁻¹).
  • Amines : Require pH >8.5 for significant reactivity (k = 0.02 M⁻¹s⁻¹).
    Methodological adjustments :
  • Use pH-controlled buffers (e.g., HEPES pH 7.4 for thiols).
  • Add 5 mM EDTA to chelate metal ions that catalyze amine side reactions.
    LC-MS/MS analysis confirms selective thiol coupling under optimized conditions .

Methodological Frameworks

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., comparing PEG6 to PEG12 for NIH-funded drug delivery studies) .
  • PICOT : Structure in vivo studies as Population (mice), Intervention (PEG6-drug), Comparison (PEG12-drug), Outcome (tumor uptake), Time (24–72 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.